Hydroperoxy(trihydroxy)boranuide

Description

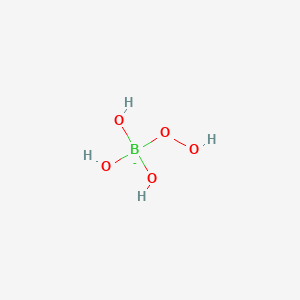

Structure

2D Structure

Properties

Molecular Formula |

BH4O5- |

|---|---|

Molecular Weight |

94.84 g/mol |

IUPAC Name |

hydroperoxy(trihydroxy)boranuide |

InChI |

InChI=1S/BH4O5/c2-1(3,4)6-5/h2-5H/q-1 |

InChI Key |

KCLALKWXQGIYAS-UHFFFAOYSA-N |

SMILES |

[B-](O)(O)(O)OO |

Canonical SMILES |

[B-](O)(O)(O)OO |

Origin of Product |

United States |

Synthesis and Formation Pathways of Hydroperoxy Trihydroxy Boranuide

Aqueous Phase Formation from Boric Acid and Hydrogen Peroxide

The primary route to forming these species involves the reaction between boric acid (B(OH)₃) and hydrogen peroxide (H₂O₂) in an aqueous solution. researchgate.net This reaction establishes an equilibrium involving several peroxoborate species.

The pH of the aqueous solution is a critical determinant of the types and concentrations of peroxoborate species present. In acidic to neutral solutions, boric acid exists in equilibrium with the tetrahydroxyborate anion, [B(OH)₄]⁻. As hydrogen peroxide is introduced, it reacts with borate (B1201080) to form various peroxoborate species.

The distribution of these species is highly pH-dependent. At a pH below 7, the predominant species is boric acid itself. As the pH increases into the alkaline range (pH 8-12), the formation of monoperoxoborate, [B(OH)₃(OOH)]⁻, becomes favorable. rsc.org At higher pH values and with an excess of hydrogen peroxide, further substitution can occur, leading to the formation of diperoxoborate, [B(OH)₂(OOH)₂]⁻, triperoxoborate, [B(OH)(OOH)₃]⁻, and ultimately tetraperoxoborate, [B(OOH)₄]⁻. atamanchemicals.comatamanchemicals.com Dimeric species such as [(HO)₃BOOB(OH)₃]²⁻ and [(HO)₂B(O-O)₂B(OH)₂]²⁻ may also be present. nih.gov

The equilibrium between boric acid, hydrogen peroxide, and the various peroxoborate species is a complex interplay governed by the solution's pH. researchgate.net The relative concentrations of these species can be predicted based on the pH and the initial concentrations of boric acid and hydrogen peroxide.

Table 1: Predominant Boron Species at Different pH Ranges in Aqueous Solution

| pH Range | Predominant Boron/Peroxoborate Species |

| < 7 | Boric Acid (B(OH)₃) |

| 8 - 12 | Monoperoxoborate ([B(OH)₃(OOH)]⁻) |

| > 12 & high H₂O₂ | Di-, Tri-, and Tetraperoxoborates |

This table provides a simplified overview. The actual distribution is a continuous function of pH and reactant concentrations.

Kinetic studies reveal that the formation of peroxoborates is a rapid and reversible process. The rate of formation is dependent on the concentrations of both borate and hydrogen peroxide. The reaction likely proceeds through the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the boron atom of boric acid or the borate anion.

The presence of boric acid can also catalyze the hydrolysis of peroxyacids, leading to the formation of hydrogen peroxide, which then participates in the formation of peroxoborates. northumbria.ac.uk This catalytic role highlights the dynamic nature of these systems. The formation constant for some peroxoborate species has been determined through kinetic studies, providing quantitative insight into their stability and reactivity. rsc.org

Generation from Perborate (B1237305) Salts (e.g., Sodium Perborate Hydrolysis)

A common method for generating peroxoborates in solution is through the hydrolysis of solid perborate salts, most notably sodium perborate. atamanchemicals.comwikipedia.org Sodium perborate is commercially available in forms often referred to as a "monohydrate" (NaBO₃·H₂O) and a "tetrahydrate" (NaBO₃·4H₂O), though their actual structures are more complex, containing a dimeric anion, [B₂(O₂)₂(OH)₄]²⁻. wikipedia.org

When dissolved in water, sodium perborate hydrolyzes to produce hydrogen peroxide and borate. atamanchemicals.comwikipedia.org This process effectively creates an in-situ source of the necessary reactants for peroxoborate formation. The subsequent equilibrium and species distribution are then governed by the pH of the solution, as described in the previous section. The dissolution of the "monohydrate" form is faster than the "tetrahydrate." atamanchemicals.comwikipedia.org

The reaction for the hydrolysis of the dimeric perborate anion is as follows: [B₂(O₂)₂(OH)₄]²⁻ + 2H₂O ⇌ 2[B(OH)₃(OOH)]⁻

This equilibrium is then coupled with the equilibria between [B(OH)₃(OOH)]⁻, boric acid, and hydrogen peroxide. wikipedia.org

Exploration of Alternative Synthetic Methodologies for Related Peroxoborates

While the reaction of boric acid/borates with hydrogen peroxide is the most common route, other synthetic strategies for related peroxo compounds exist. For instance, alkyl hydroperoxides can be synthesized through methods like hydroperoxymercuriation of alkenes followed by reduction. rsc.org Another approach involves the catalytic ring-opening of epoxides with hydrogen peroxide to form hydroxy hydroperoxides. mdpi.com Although not directly producing the hydroperoxy(trihydroxy)boranuide species, these methods demonstrate alternative pathways to creating peroxo-containing molecules.

In the context of solid-state materials, sodium perborate itself is manufactured by reacting borax (B76245) (Na₂B₄O₇) with sodium hydroxide (B78521) to form sodium metaborate (B1245444) (NaBO₂), which is then reacted with hydrogen peroxide. wikipedia.org

Control of Selectivity in Hydroperoxyborate Formation

Controlling the selective formation of a specific hydroperoxyborate species is challenging due to the complex equilibria involved. However, manipulation of reaction conditions can favor the formation of certain species.

Key parameters for controlling selectivity include:

pH: As established, pH is the most significant factor. By carefully controlling the pH, the equilibrium can be shifted to favor the desired peroxoborate species. For example, a pH range of 8-10 with an excess of borate will favor the formation of monoperoxoborate. rsc.org

Reactant Concentrations: The ratio of boric acid/borate to hydrogen peroxide influences the extent of peroxide substitution. High concentrations of hydrogen peroxide relative to borate will favor the formation of more highly substituted peroxoborates like [B(OOH)₄]⁻. atamanchemicals.comatamanchemicals.com Conversely, an excess of borate favors monoperoxoborate. rsc.org

Temperature: Temperature can affect the equilibrium constants and reaction rates, although its influence on selectivity is less pronounced than pH and concentration.

Solvent: While typically formed in aqueous solutions, changing the solvent system could potentially alter the equilibria and favor different species.

Table 2: Factors Influencing Selectivity in Peroxoborate Formation

| Parameter | Effect on Selectivity |

| pH | Primary control over the distribution of peroxoborate species. |

| [Boric Acid]/[H₂O₂] Ratio | Determines the degree of peroxide substitution on the boron center. |

| Temperature | Influences equilibrium positions and reaction rates. |

By precisely managing these parameters, it is possible to enrich the solution with a particular peroxoborate, although isolating a single species in a pure form from the aqueous equilibrium mixture remains a significant challenge.

Spectroscopic and Analytical Characterization of Hydroperoxy Trihydroxy Boranuide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of boron-containing compounds in solution. Both ¹¹B and ¹H NMR experiments offer critical data for the characterization of Hydroperoxy(trihydroxy)boranuide.

¹¹B NMR spectroscopy is exceptionally informative for determining the coordination number and local chemical environment of the boron atom. Boron has two NMR-active nuclei, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance), with ¹¹B being the preferred nucleus due to its higher sensitivity and smaller nuclear quadrupole moment, which results in sharper lines huji.ac.il.

For this compound, the boron atom is tetracoordinated (sp³ hybridized), bonded to four oxygen atoms (three from hydroxyl groups and one from the hydroperoxy group). Tetracoordinate borate (B1201080) species typically exhibit sharp resonance signals in a distinct region of the ¹¹B NMR spectrum. The chemical shift is sensitive to the nature of the substituents attached to the oxygen atoms. The presence of hydroxyl or alkoxy groups generally results in ¹¹B resonances at a higher field (lower ppm values) compared to organoboranes sdsu.edu. Tetrahedral borate esters and similar complexes are observed over a relatively narrow range, typically between 0 and 10 ppm.

In an aqueous solution, this compound is expected to show a single, sharp resonance in the ¹¹B NMR spectrum, confirming the presence of a single boron species in a symmetric tetrahedral environment. The precise chemical shift would be influenced by solvent, pH, and temperature but is anticipated to fall within the characteristic range for tetracoordinate borate [B(OR)₄]⁻ type anions.

| Compound/Species | Boron Coordination | Typical ¹¹B Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|---|

| [B(OH)₄]⁻ | Tetrahedral (BO₄) | 1.5 - 3.0 | BF₃·OEt₂ |

| Boric acid-diol esters | Tetrahedral (BO₄) | 5.0 - 9.0 | BF₃·OEt₂ |

| Tetraalkoxyborates | Tetrahedral (BO₄) | 2.0 - 4.0 | BF₃·OEt₂ |

| [B(OH)₃(OOH)]⁻ (Expected) | Tetrahedral (BO₄) | 1.0 - 5.0 | BF₃·OEt₂ |

¹H NMR spectroscopy provides valuable information on the proton environments within the molecule. In this compound, there are two types of protons: those of the hydroxyl (-OH) groups and the single proton of the hydroperoxy (-OOH) group.

The chemical shift of the hydroperoxy proton is highly characteristic and typically appears significantly downfield. For hydrogen peroxide (H₂O₂) in aqueous solution, the signal is observed around 11 ppm researchgate.net. Organic hydroperoxides (ROOH) also show resonances in a similar downfield region, often between 10 and 12 ppm, though the exact position is sensitive to concentration, solvent, and hydrogen bonding acs.orgnih.gov. Therefore, the -OOH proton of [B(OH)₃(OOH)]⁻ is expected to be found in this region.

The protons of the hydroxyl groups (B-OH) are expected to be in rapid exchange with each other and with solvent protons (e.g., water), which would typically result in a single, broad resonance. The chemical shift of hydroxyl protons can vary widely depending on the solvent, temperature, and concentration acs.org. In aqueous solutions, this signal might be difficult to distinguish from the bulk water signal. In a non-aqueous solvent like DMSO-d₆, these protons would likely appear as a distinct, exchangeable peak.

| Proton Type | Compound Example | Solvent | Typical ¹H Chemical Shift (δ, ppm) |

|---|---|---|---|

| Hydroperoxy (-OOH) | H₂O₂ | H₂O/D₂O | ~11.0 |

| Hydroperoxy (-OOH) | Organic Hydroperoxides (ROOH) | Various | 10.0 - 12.0 |

| Hydroxyl (-OH) | Alcohols (ROH) | CDCl₃ | 1.0 - 5.0 (variable, broad) |

| Hydroxyl (-OH) | Serine/Threonine residues | H₂O | 5.4 - 6.2 acs.org |

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and are particularly useful for identifying specific functional groups and characterizing bond strengths. For this compound, key vibrational modes include the O-O stretch of the peroxide group and the various B-O stretches within the tetrahedral borate core.

The peroxide O-O stretching vibration is a key diagnostic feature. In manganese(III)-hydroperoxo complexes, the O-O stretch has been identified via resonance Raman spectroscopy at approximately 792 cm⁻¹ acs.org. In sodium perborate (B1237305), which contains a dimeric [B₂(O₂)₂(OH)₄]²⁻ anion, characteristic peroxide vibrations are also present. The O-O stretch is typically weak in the IR spectrum but can be strong in the Raman spectrum. Its frequency is expected in the 800-900 cm⁻¹ range.

The B-O stretching modes are characteristic of the borate core. For tetrahedral BO₄ units, asymmetric stretching vibrations typically appear as a strong, broad band in the IR spectrum between 900 and 1100 cm⁻¹. Symmetric B-O stretching modes are usually observed in the Raman spectrum, often around 750-800 cm⁻¹. The spectra of borate glasses, which contain mixtures of BO₃ and BO₄ units, show characteristic bands for BO₄ vibrations in the 800-1200 cm⁻¹ region nih.gov. The specific frequencies for [B(OH)₃(OOH)]⁻ would reflect the C₃ᵥ symmetry of the B(OH)₃ moiety and the perturbation by the OOH group.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| O-O Stretch | Peroxide | 800 - 900 | Raman |

| B-O Asymmetric Stretch | Tetrahedral BO₄ | 900 - 1100 | IR |

| B-O Symmetric Stretch | Tetrahedral BO₄ | 750 - 800 | Raman |

| O-H Stretch | Hydroxyl, Hydroperoxy | 3200 - 3600 (broad) | IR |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), would be the method of choice for analyzing the this compound anion.

Molecular Identification: In negative-ion mode ESI-MS, the [B(OH)₃(OOH)]⁻ ion would be detected directly. HRMS would provide a highly accurate mass measurement of the molecular ion ([M-H]⁻), allowing for the unambiguous determination of its elemental formula (B H₄ O₅). A key confirmation would come from the characteristic isotopic pattern of boron. Boron consists of two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%). The presence of a single boron atom in the ion would result in a distinctive isotopic cluster for the molecular ion, with a signal at M (corresponding to ¹¹B) and a smaller signal at M-1 (corresponding to ¹⁰B) in an approximate 4:1 ratio, which is a definitive signature for a monoboron species nih.gov.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ion, providing structural insights. The fragmentation pathways would likely involve the loss of small, stable neutral molecules. Plausible fragmentation pathways for the [B(OH)₃(OOH)]⁻ ion (m/z 94.00) could include:

Loss of a hydroxyl radical (•OH, 17 Da) to yield [B(OH)₂(OOH)]⁻•.

Loss of water (H₂O, 18 Da) to form [BO(OH)(OOH)]⁻.

Loss of hydrogen peroxide (H₂O₂, 34 Da) to yield the borate anion [B(OH)₃]⁻•.

Cleavage of the O-O bond followed by rearrangement.

Studying these fragmentation patterns allows for the confirmation of the connectivity within the ion, particularly the presence of the labile hydroperoxy group.

| Ion | Proposed Formula | Calculated m/z (for ¹¹B, ¹⁶O, ¹H) | Notes |

|---|---|---|---|

| [M]⁻ | [¹¹B(OH)₃(OOH)]⁻ | 94.0081 | Parent molecular ion |

| [M-1]⁻ | [¹⁰B(OH)₃(OOH)]⁻ | 93.0111 | Isotopologue of parent ion |

| [M-H₂O]⁻ | [¹¹BO(OH)(OOH)]⁻ | 75.9975 | Fragment ion (loss of water) |

| [M-H₂O₂]⁻• | [¹¹B(OH)₃]⁻• | 62.0029 | Fragment ion (loss of hydrogen peroxide) |

Uncharted Territory: The Spectroscopic and Analytical Profile of this compound Remains Undocumented in Scientific Literature

Despite a comprehensive search of scientific databases and literature, no specific experimental data or detailed research findings on the spectroscopic and analytical characterization of the chemical compound "this compound" are currently available.

This absence of information prevents the creation of a detailed article covering the advanced spectroscopic techniques, chromatographic methods, and titrimetric or electrochemical analyses as requested. The compound, as named, does not appear in published chemical literature concerning its analytical characterization.

While the requested analytical techniques are standard methodologies for characterizing chemical compounds, their application to "this compound" has not been documented in accessible scientific papers or databases.

For context, the individual components of the requested outline are well-established analytical methods:

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is fundamental for studying species with unpaired electrons, such as radical intermediates that might be formed during reactions involving borohydrides and peroxides.

UV-Vis Spectroscopy: This method is used to investigate electronic transitions within a molecule, providing information about its electronic structure.

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating, identifying, and quantifying components in a mixture. It is frequently coupled with various detectors to analyze compounds like hydroperoxides.

Titrimetric and Electrochemical Methods: These are classical and modern techniques, respectively, for the quantitative analysis of chemical substances, often used to determine the concentration of a specific analyte in a solution.

Although these techniques are routinely applied to a vast array of chemical compounds, including related boron compounds and peroxides, specific studies detailing their use for "this compound" could not be located. This suggests that the compound may be a theoretical species, a transient intermediate that has not been isolated for detailed study, or is known by a different chemical name that is not readily identifiable.

Further research or the publication of experimental work on "this compound" would be necessary to provide the specific data required to populate the requested article sections. Without such primary sources, any attempt to generate the article would be speculative and would not meet the required standards of scientific accuracy.

Compound Table

Computational and Theoretical Investigations of Hydroperoxy Trihydroxy Boranuide

Quantum Mechanical (QM) Studies

Quantum mechanics (QM) forms the fundamental basis for understanding the behavior of electrons in molecules, which in turn governs the molecule's structure, stability, and reactivity. QM studies on Hydroperoxy(trihydroxy)boranuide would involve solving the Schrödinger equation, typically using various approximations, to obtain information about its electronic properties.

The electronic structure of this compound, [B(OH)₃(OOH)]⁻, is key to understanding its chemical nature. QM calculations can map the electron density distribution, revealing the polarity of bonds and the partial charges on each atom. For instance, the boron atom, being less electronegative than the oxygen atoms surrounding it, would be expected to have a significant positive partial charge, making it a potential site for nucleophilic attack. The peroxide (O-O) bond is of particular interest, as its strength and electronic character dictate the compound's stability and oxidative potential.

Analysis of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. energetic-materials.org.cn The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability. In a compound like this compound, the HOMO is likely to be localized on the peroxy group, while the LUMO may be centered around the boron atom. energetic-materials.org.cn

This compound can exist in various three-dimensional arrangements, or conformations, due to the rotation around its single bonds (B-O, O-O, O-H). QM calculations are essential for identifying the most stable conformation, which corresponds to the global minimum on the potential energy surface. By systematically exploring different rotational angles and calculating the corresponding energies, a detailed conformational landscape can be constructed.

The stability of the most stable conformer, and others, can be assessed by their calculated absolute energies. The relative energies of different conformers determine their population distribution at a given temperature. Furthermore, the stability of the [B(OH)₃(OOH)]⁻ anion can be evaluated relative to potential decomposition products. For example, the homolytic cleavage of the O-O bond to form radical species is a potential decomposition pathway that can be investigated using QM methods. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govrsc.org DFT is particularly well-suited for studying medium to large-sized molecules like this compound.

DFT calculations can predict various spectroscopic properties that are crucial for the experimental characterization of a compound. researchgate.netdoi.org By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹¹B, and ¹³C (if applicable). These predicted shifts, when compared to experimental spectra, can help confirm the structure of the molecule.

Vibrational frequencies, corresponding to the stretching and bending of chemical bonds, can also be calculated using DFT. researchgate.netdoi.org These frequencies are used to predict the appearance of an infrared (IR) spectrum. The characteristic vibrational modes, such as the O-H stretch, B-O stretch, and the O-O stretch of the peroxy group, would have distinct frequencies that could be used to identify the compound.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch (hydroxyl) | 3400-3600 | Strong |

| O-H Stretch (hydroperoxy) | 3300-3500 | Medium |

| C-H Stretch (if organic substituent present) | 2800-3000 | N/A |

| B-O Stretch | 1300-1400 | Strong |

| O-O Stretch (peroxy) | 850-900 | Weak-Medium |

Table 2: Hypothetical DFT-Calculated ¹¹B and ¹H NMR Chemical Shifts for this compound (Illustrative Data, referenced to standard compounds)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹¹B | B(OH)₃(OOH)⁻ | 3-5 |

| ¹H | B-O-H | 4-6 |

| ¹H | B-OOH | 7-9 |

DFT is a powerful tool for investigating reaction mechanisms. researchgate.netresearchgate.net For this compound, potential reactions of interest include its decomposition, its role as an oxidizing agent, or its formation from precursors like boric acid and hydrogen peroxide.

By mapping the potential energy surface of a reaction, DFT can identify the minimum energy path from reactants to products. nih.gov Along this path, the transition state—the point of highest energy—can be located and characterized. nih.gov The energy of the transition state relative to the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate. nih.gov For example, the oxidation of a substrate by this compound would proceed through a transition state where the substrate, the boron compound, and the transferring oxygen atom are in close proximity. The calculated activation energy for this process would indicate how readily the oxidation occurs. nih.gov

Table 3: Hypothetical DFT-Calculated Reaction Energetics for the Oxidation of a Substrate by this compound (Illustrative Data)

| Reaction Coordinate | Relative Energy (kJ/mol) |

| Reactants (Substrate + [B(OH)₃(OOH)]⁻) | 0 |

| Transition State | +65 |

| Products (Oxidized Substrate + [B(OH)₄]⁻) | -150 |

Molecular Dynamics (MD) Simulations

While QM and DFT methods are excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. energetic-materials.org.cnresearchgate.net MD simulations model the atoms as classical particles and use a force field to describe the interactions between them.

For this compound, MD simulations would be particularly useful for studying its behavior in a solvent, such as water. An MD simulation could reveal the detailed structure of the solvation shell around the anion, showing how water molecules orient themselves to interact with the hydroxyl and hydroperoxy groups through hydrogen bonding. It could also provide insights into the diffusion of the ion in solution and its interactions with other solutes or at interfaces. researchgate.net While less common for single small molecules, reactive MD simulations, using force fields that can describe bond breaking and formation, could also be employed to study its reactivity in a condensed phase over longer timescales than are accessible with DFT. researchgate.net

Solvation Effects and Aqueous Behavior

The behavior of this compound in aqueous solutions is intrinsically linked to the complex equilibria of the boric acid-hydrogen peroxide system. rsc.org In aqueous environments, boric acid (B(OH)₃) exists in equilibrium with the tetrahedral borate (B1201080) ion (B(OH)₄⁻). nih.gov The introduction of hydrogen peroxide leads to the formation of various peroxoborate species, including monoperoxoborate ([B(OH)₃(OOH)]⁻) and diperoxoborate ([B(OH)₂(OOH)₂]⁻). nih.gov this compound is the nominal structure for the monoperoxoborate anion.

The solvation of these species is dominated by hydrogen bonding with water molecules. The hydroxyl and hydroperoxy groups of the borate core can act as both hydrogen bond donors and acceptors, leading to a complex and dynamic hydration shell. Computational studies, often employing Density Functional Theory (DFT), are utilized to understand the structure and stability of these solvated ions. wikipedia.org These theoretical models help to elucidate the influence of the solvent on the geometry and reactivity of the peroxoborate species.

The stability and speciation of this compound in solution are highly dependent on the pH of the medium. In acidic conditions, the less reactive neutral species, peroxoboric acid (HOOB(OH)₂), is expected to be present, while the anionic forms, such as this compound, become more prevalent in alkaline solutions. nih.gov The interplay of these equilibria is crucial for understanding the compound's role in oxidation reactions.

Mechanistic Modeling and Kinetic Simulations

Mechanistic modeling of reactions involving this compound is often part of a larger effort to understand the catalytic role of borate in hydrogen peroxide oxidations. rsc.org Kinetic simulations, supported by experimental data, have been instrumental in unraveling the complex reaction pathways.

One of the key findings from theoretical studies is the proposed existence of a highly reactive, cyclic intermediate, dioxaborirane. rsc.org This three-membered ring species is thought to be the primary catalytic species in borate-mediated electrophilic reactions of hydrogen peroxide. rsc.org The formation of this intermediate from peroxoborate precursors, such as this compound, is a critical step in the proposed mechanisms.

Kinetic studies on the oxidation of various substrates, such as organic sulfides, by the borate-hydrogen peroxide system have provided valuable data for these models. nih.gov These studies have determined the rate constants for reactions involving different peroxoborate species, highlighting the enhanced reactivity of the anionic forms compared to neutral hydrogen peroxide.

Below is a table summarizing kinetic data for the oxidation of methyl 4-nitrophenyl sulfide (B99878) by different peroxide species, illustrating the comparative reactivity of monoperoxoborate, for which this compound is a named representation.

| Oxidizing Species | Second-Order Rate Constant (M⁻¹s⁻¹) at 25°C |

| Hydrogen Peroxide (H₂O₂) | 8.29 x 10⁻⁵ |

| Monoperoxoborate ([B(OH)₃(OOH)]⁻) | 1.51 x 10⁻² |

| Diperoxoborate ([B(OH)₂(OOH)₂]⁻) | 1.06 x 10⁻² |

| Data sourced from a study on the kinetics of the oxidation of substituted phenyl methyl sulfides. nih.gov |

The Hammett correlations for these reactions further inform the mechanistic understanding. The negative ρ values obtained for the reactions with peroxoborates suggest the development of a positive charge on the sulfur atom in the transition state, which is consistent with a nucleophilic attack of the sulfide on the peroxide. nih.gov However, the magnitude of these ρ values for the peroxoborates is significantly lower than for other peroxides, indicating a different transition state geometry. nih.gov

The following table lists the Hammett ρ values for the oxidation of substituted phenyl methyl sulfides by different peroxide species.

| Oxidizing Species | Hammett ρ value |

| Hydrogen Peroxide | -1.50 ± 0.1 |

| Monoperoxoborate | -0.65 ± 0.07 |

| Diperoxoborate | -0.48 |

| Data sourced from a study on the kinetics of the oxidation of substituted phenyl methyl sulfides. nih.gov |

These computational and kinetic studies collectively contribute to a detailed, albeit complex, picture of the reactivity of this compound within the broader context of borate-catalyzed hydrogen peroxide reactions.

Applications in Chemical Synthesis and Catalysis

Role as an Oxidizing Agent in Organic Transformations

The hydroboration-oxidation reaction is a cornerstone of synthetic organic chemistry, providing a method to convert alkenes into alcohols with high regio- and stereoselectivity. This two-step process first involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation of the resulting organoborane.

Oxidation of Specific Functional Groups

In the context of hydroboration-oxidation, the key transformation is the conversion of a carbon-boron bond into a carbon-oxygen bond. This is achieved through the use of an oxidizing agent, most commonly hydrogen peroxide (H₂O₂) in the presence of a base. The reaction proceeds with retention of stereochemistry, meaning the newly formed hydroxyl group replaces the boron atom in the same spatial position. This allows for the synthesis of specific stereoisomers.

The versatility of this reaction allows for the oxidation of a wide range of functional groups. While primarily used for the anti-Markovnikov hydration of alkenes and alkynes, modifications of the borane reagent and reaction conditions can be employed to target other functionalities.

Mild Oxidation Alternatives to Hydrogen Peroxide

While hydrogen peroxide is the most common oxidant in these transformations, other reagents can be used, sometimes offering milder reaction conditions or different selectivities. Sodium perborate (B1237305), for instance, is a stable, inexpensive, and easily handled solid that can serve as a substitute for hydrogen peroxide. These alternatives can be particularly useful when dealing with sensitive functional groups that might be degraded by the more reactive hydrogen peroxide.

Catalytic Systems Involving Related Species

The principles of oxidation and intermediate formation seen in hydroboration-oxidation are also central to the fascinating world of chemical oscillatory systems. These are complex reaction mixtures where the concentrations of certain chemical species change periodically, often resulting in visible color changes.

Participation in Chemical Oscillatory Systems

Chemical oscillators are prime examples of non-equilibrium thermodynamics, demonstrating that chemical reactions are not always governed by a simple progression towards equilibrium. wikipedia.org Two of the most well-known examples are the Belousov–Zhabotinsky (BZ) and Briggs–Rauscher reactions. wikipedia.org

The Briggs-Rauscher reaction, for example, involves the interplay of hydrogen peroxide, an iodate, a manganese catalyst, and an organic acid. wikipedia.org The reaction mixture cycles through colorless, amber, and deep blue states due to the periodic formation and consumption of iodine and iodide intermediates. wikipedia.orgyoutube.com The underlying mechanism involves a complex network of reactions, including both radical and non-radical pathways. youtube.com The concentration of intermediates fluctuates as the reaction switches between these pathways, leading to the observed oscillations. wikipedia.org

While a direct role for a "hydroperoxy(trihydroxy)boranuide" species in these specific oscillators is not documented, the fundamental principles of oscillating reactions rely on the presence of reactive intermediates and feedback loops in the reaction mechanism.

Advanced Reagents in Synthetic Methodologies

The development of new reagents is crucial for advancing synthetic chemistry. In the realm of hydroboration, the use of substituted boranes has expanded the scope of the reaction. Reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane (B86530) offer enhanced selectivity for the hydroboration of certain alkenes and can be used to control the stoichiometry of the reaction.

The search for more efficient and selective oxidizing agents is also an active area of research. The development of novel peroxides and catalytic systems for oxidation continues to provide chemists with new tools to construct complex molecules with high precision.

Environmental Chemistry Aspects and Fate

Hydroperoxy Species in Aqueous and Atmospheric Environments

Hydroperoxy species are significant components of environmental chemistry, participating in crucial reactions in both water bodies and the atmosphere. Their presence influences the oxidative capacity of these environments and contributes to the formation and transformation of other chemical entities.

In aqueous solutions, the chemistry of peroxoborates, which are closely related to Hydroperoxy(trihydroxy)boranuide, is complex. Sodium perborate (B1237305), for instance, does not simply dissolve to release hydrogen peroxide but establishes a dynamic equilibrium involving various peroxoborate anions. nih.govorganic-chemistry.org In dilute solutions, the dominant species is the monoperoxoborate anion, [B(OH)₃(O₂H)]⁻. nih.gov This equilibrium is sensitive to pH, concentration, and temperature, and also involves the formation of dimeric and other polymeric structures. nih.govrsc.org The presence of boric acid can catalyze the hydrolysis of peroxyacids, leading to the formation of monoperoxoborate species. rsc.org These peroxoborate species are more potent nucleophilic oxidants than hydrogen peroxide itself, particularly at lower pH values. organic-chemistry.org

In the atmosphere, organic hydroxy hydroperoxides (HHPs) are formed from the oxidation of volatile organic compounds (VOCs) initiated by hydroxyl radicals (•OH). mdpi.comcopernicus.org These compounds, which feature both hydroxyl (-OH) and hydroperoxy (-OOH) groups, are key intermediates in atmospheric chemistry. mdpi.comcopernicus.org Their low volatility and high hydrophilicity mean they are likely to be partitioned into atmospheric condensed phases like aerosols, fog, and cloud droplets. nih.gov The formation of HHPs can contribute to the growth of secondary organic aerosols (SOA). mdpi.comcopernicus.org Given the structural similarities, it is plausible that if this compound were present in the atmosphere, it would also participate in aerosol formation and aqueous-phase atmospheric chemistry.

The table below summarizes key hydroperoxy species and their relevance in environmental contexts.

| Species/Class | Environment | Key Roles and Characteristics |

| Peroxoborates (e.g., [B(OH)₃(O₂H)]⁻) | Aqueous | Exist in equilibrium with H₂O₂ and borates; act as potent oxidizing agents. nih.govorganic-chemistry.org |

| Organic Hydroxy Hydroperoxides (HHPs) | Atmospheric, Aqueous | Formed from VOC oxidation; contribute to secondary organic aerosol (SOA) formation. mdpi.comcopernicus.org |

| Hydrogen Peroxide (H₂O₂) | Aqueous, Atmospheric | A key reactive oxygen species; product of hydroperoxide decomposition. nih.govwikipedia.org |

Transformation Pathways and Decomposition Products

The transformation and decomposition of hydroperoxy species are critical to their environmental impact, leading to the formation of various secondary products.

In aqueous environments, the decomposition of hydroperoxides can be influenced by several factors, including pH and the presence of metal ions. The decomposition of α-hydroxyalkyl-hydroperoxides (α-HHs) in water is significantly accelerated by acidification. nih.gov This proton-catalyzed decomposition yields hydrogen peroxide and corresponding aldehydes. nih.gov For instance, the lifetime of an α-HH derived from α-terpineol was found to decrease from 128 minutes at pH 6.1 to just 8 minutes at pH 4.1. nih.gov While transition metal ions are known to catalyze the decomposition of hydrogen peroxide (the Fenton reaction), their effect on α-HHs in acidic aqueous media appears to be outcompeted by the H⁺-catalyzed pathway. acs.orgacs.org The primary decomposition products in this case are H₂O₂ and aldehydes, with the H₂O₂ then being susceptible to reaction with ions like Fe²⁺ to form hydroxyl radicals. acs.org

The decomposition of hydrogen peroxide itself is a disproportionation reaction that produces water and oxygen, a process that is catalyzed by transition metals and is faster at higher temperatures, concentrations, and pH. wikipedia.org

The atmospheric fate of hydroperoxy compounds is also multifaceted. The OH-initiated oxidation of hydroxyalkyl hydroperoxides (HHPs) predominantly involves the abstraction of a hydrogen atom from the -OOH group. copernicus.org The subsequent reactions of the resulting peroxy radicals are dependent on the atmospheric conditions. Under high NOx conditions, they can lead to the formation of alkoxy radicals, which can then dissociate. copernicus.orgku.dk Under low NOx conditions, reactions with HO₂ can dominate, leading to more highly oxidized hydroperoxides. acs.org Photolysis is another potential degradation pathway for some hydroperoxides. mdpi.com

The table below details the decomposition of relevant hydroperoxy compounds and their products.

| Compound Class | Decomposition Pathway | Key Products | Influencing Factors |

| α-Hydroxyalkyl-hydroperoxides (α-HHs) | Proton-catalyzed hydrolysis | Hydrogen peroxide, Aldehydes | pH (acidic conditions accelerate) nih.gov |

| Hydrogen Peroxide (H₂O₂) | Disproportionation | Water, Oxygen | Temperature, pH, Metal ions wikipedia.org |

| Peroxoborates | Hydrolysis | Hydrogen peroxide, Borate (B1201080) | pH, Concentration nih.gov |

| Hydroxyalkyl hydroperoxides (HHPs) | OH-initiated oxidation | Alkoxy radicals, More oxidized hydroperoxides | NOx levels, HO₂ concentration copernicus.orgku.dkacs.org |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes

The creation of a stable form of Hydroperoxy(trihydroxy)boranuide would be the first and most critical step. Researchers would likely need to explore innovative synthetic methodologies, as the combination of a hydroperoxy group and a borohydride moiety within the same molecule presents significant challenges due to their opposing redox properties.

Potential Synthetic Strategies might include:

Controlled Oxidation of Tetrahydroxyborate: A potential route could involve the carefully controlled oxidation of the tetrahydroxyborate anion, [B(OH)₄]⁻, using a mild oxidizing agent. The challenge would be to achieve selective mono-oxidation to the hydroperoxy derivative without causing complete decomposition.

Nucleophilic Substitution on a Boron Center: Another approach could involve the reaction of a suitable boron precursor, such as a boronic or borinic ester, with a source of the hydroperoxide anion (OOH⁻) under anhydrous and low-temperature conditions to prevent unwanted side reactions. aablocks.com

Ultrasonic Irradiation: Novel methods such as ultrasonic irradiation have been used to synthesize other complex borates and could be explored for this compound. researchgate.net

These synthetic explorations would need to be meticulously monitored to characterize any transient intermediates and to optimize reaction conditions for the isolation of the target compound.

Advanced Spectroscopic and Analytical Techniques for In-situ Characterization

Given the likely reactive nature of this compound, in-situ characterization techniques will be paramount to understanding its formation and decomposition pathways.

Key techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is a powerful tool for the characterization of boron-containing compounds. acs.orgeurobooks.sk It could be used to monitor the formation of the target compound and to identify any boron-containing byproducts. ¹H and ¹⁷O NMR could also provide crucial information about the hydroperoxy and hydroxyl groups.

Infrared (IR) and Raman Spectroscopy: These techniques would be invaluable for identifying the characteristic vibrational modes of the O-O bond in the hydroperoxy group and the B-H and O-H bonds.

X-ray Photoelectron Spectroscopy (XPS): XPS could provide information about the electronic environment of the boron atom and the different oxygen atoms within the molecule. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry would be essential for confirming the molecular weight and elemental composition of the synthesized ion.

The data gathered from these techniques would be crucial for confirming the structure of this compound and for understanding its stability under different conditions.

Refined Computational Models for Predicting Reactivity and Selectivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules before they are synthesized. boron.ac.uk The development of accurate computational models for this compound would be a significant research direction.

Areas of focus for computational modeling would include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other high-level quantum mechanical methods could be used to predict the geometry, electronic structure, and vibrational frequencies of the molecule. rsc.org These predictions would be invaluable for interpreting experimental spectroscopic data.

Reaction Mechanism Elucidation: Computational modeling could be used to explore potential reaction pathways for the synthesis and decomposition of the compound. unirioja.esdtic.mil This would help to guide experimental efforts and to understand the factors that control the compound's stability.

Predicting Reactivity: Computational models could also be used to predict the reactivity of this compound with different substrates. This could help to identify potential applications for the compound in areas such as organic synthesis or catalysis. osti.gov

The synergy between computational predictions and experimental results would be crucial for advancing our understanding of this novel compound.

Table 1: Comparison of Computational and Experimental Parameters for Boron Compounds

| Parameter | Computational Method | Predicted Value | Experimental Technique | Measured Value |

|---|---|---|---|---|

| ¹¹B NMR Chemical Shift (ppm) | DFT (GIAO) | Hypothetical | ¹¹B NMR | To be determined |

| B-O Bond Length (Å) | DFT | Hypothetical | X-ray Crystallography | To be determined |

| O-O Vibrational Frequency (cm⁻¹) | DFT | Hypothetical | IR/Raman Spectroscopy | To be determined |

Exploration of New Catalytic Applications

The unique combination of a hydride, a peroxide, and a boron center suggests that this compound could have interesting catalytic properties. Boron-based catalysts are already known to be effective in a variety of chemical transformations. researchgate.netrsc.org

Potential catalytic applications to be explored include:

Oxidative Dehydrogenation: Boron-based catalysts have shown promise in the oxidative dehydrogenation of alkanes. rsc.org The peroxy group in this compound could make it a candidate for such reactions.

Selective Oxidation Reactions: The compound could act as a selective oxidizing agent in organic synthesis. The reactivity could potentially be tuned by modifying the substituents on the boron atom.

Polymerization Initiators: Peroxides are widely used as initiators in polymerization reactions. polymtl.cauc.edu The boranuide moiety could influence the initiation process and the properties of the resulting polymer.

Systematic studies would be needed to evaluate the catalytic activity of this compound in these and other reactions.

Investigations into Structure-Reactivity Relationships

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental goal of chemistry. nih.govnih.govacs.org For this compound, this would involve synthesizing a series of related compounds with different substituents on the boron atom and evaluating how these changes affect the compound's stability and reactivity.

Key questions to be addressed include:

How does the electronic nature of the substituents on the boron atom affect the stability of the hydroperoxy group?

How do steric factors influence the reactivity of the compound?

Can the reactivity of the compound be tuned for specific applications by modifying its structure? bris.ac.uk

These studies would provide valuable insights into the fundamental chemistry of boron-based peroxides and would guide the design of new reagents and catalysts.

Interdisciplinary Research with Related Fields

The study of this compound could also lead to fruitful collaborations with other scientific disciplines.

Potential areas for interdisciplinary research include:

Materials Science: Boron-containing materials have a wide range of applications, from smart materials to catalysts. rsc.orgboron.ac.uk this compound could serve as a precursor for the synthesis of new boron-based materials with unique properties.

Biomedical Research: Boron compounds have found applications in medicine, most notably in boron neutron capture therapy (BNCT). researchgate.netmdpi.com The reactivity of the hydroperoxy group could be explored for applications in areas such as drug delivery or as a probe for reactive oxygen species. nih.govpnas.org

Environmental Chemistry: Borates have various industrial applications, and understanding the environmental fate of new boron compounds is important. researchgate.net

These interdisciplinary collaborations would help to broaden the impact of research on this compound and could lead to unexpected discoveries.

While "this compound" remains a hypothetical compound, the exploration of its potential synthesis, characterization, and application opens up a wealth of exciting research possibilities. The challenges associated with its creation are significant, but the potential rewards in terms of new fundamental chemical knowledge and practical applications are substantial. The future research directions outlined in this article provide a roadmap for the investigation of this and other novel boron-based peroxides, which are sure to be a fruitful area of scientific inquiry for years to come.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hydroperoxy(trihydroxy)boranuide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting boron precursors (e.g., boronic acids) with hydroperoxide sources under controlled pH and temperature. For example, potassium trifluoroborate analogs are synthesized using n-butyllithium intermediates and potassium fluoride for stabilization . Post-synthesis, purity can be validated via:

- HPLC : Monitor retention times against standards, using C18 columns and acetonitrile/water gradients .

- NMR Spectroscopy : Confirm the absence of unreacted precursors by analyzing <sup>11</sup>B and <sup>1</sup>H spectra for characteristic shifts (e.g., boron-oxygen bonding at ~10–20 ppm in <sup>11</sup>B NMR) .

- Elemental Analysis : Verify stoichiometry (e.g., C:H:B:O ratios) .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize reaction conditions (solvent, temperature, stoichiometry) and employ rigorous purification protocols:

- Recrystallization : Use tetrahydrofuran (THF)/hexane mixtures to isolate crystalline products .

- Lyophilization : For aqueous-phase reactions, freeze-drying preserves hydroperoxide groups while removing volatile impurities .

- Quality Control : Implement in-process monitoring (e.g., FTIR for functional groups like B–O–OH at ~1350 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity reports of this compound in radical-mediated reactions?

- Methodological Answer : Discrepancies may arise from solvent polarity or trace metal contaminants. To resolve this:

- Kinetic Studies : Compare reaction rates in deuterated vs. non-deuterated solvents to identify proton-coupled electron transfer (PCET) pathways .

- Electron Paramagnetic Resonance (EPR) : Detect transient radical intermediates (e.g., boron-centered radicals) under varying pH and oxygen levels .

- Metal Scavengers : Add EDTA to chelate trace metals and assess their role in side reactions .

Q. How do environmental factors (pH, temperature) influence this compound’s stability and decomposition products?

- Methodological Answer : Stability studies should include:

- Accelerated Degradation Tests : Expose the compound to pH 2–12 buffers at 40°C for 48 hours, then analyze via LC-MS for decomposition products (e.g., boric acid or peroxides) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., mass loss events above 150°C) .

- Computational Modeling : Use DFT calculations to predict B–O bond dissociation energies under different conditions .

Q. What in vitro models are appropriate for evaluating this compound’s enzyme inhibition efficacy?

- Methodological Answer :

- Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of tyrosine kinases (IC50 values) .

- Cellular Uptake Studies : Label the compound with <sup>18</sup>F for PET imaging in cancer cell lines to correlate intracellular concentration with cytotoxicity .

- Metabolomic Profiling : Apply LC-HRMS to identify downstream metabolic disruptions (e.g., altered glutathione levels) in treated cells .

Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s bioactivity in different cell lines?

- Methodological Answer :

- Dose-Response Curves : Test a broader concentration range (nM–mM) to identify cell-specific toxicity thresholds .

- Transcriptomic Analysis : Perform RNA-seq on responsive vs. non-responsive cell lines to identify genetic markers (e.g., oxidative stress pathways) .

- Redox Profiling : Measure ROS levels using DCFH-DA probes to determine if bioactivity correlates with oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.